Home > Products > Screening Compounds P135079 > Epoprostenol sodium
Epoprostenol sodium - 61849-14-7

Epoprostenol sodium

Catalog Number: EVT-267494
CAS Number: 61849-14-7
Molecular Formula: C20H31NaO5
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flolan, also known as epoprostenol sodium, is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [, ] Prostacyclin is produced by the vascular endothelium and plays a crucial role in regulating blood pressure and inhibiting platelet aggregation. [, ] Epoprostenol sodium replicates these functions, making it a valuable tool in scientific research related to cardiovascular and pulmonary diseases. [, ]

Future Directions
  • Developing More Stable Formulations: Research aims to develop formulations with enhanced stability at room temperature, reducing the need for refrigeration and facilitating easier handling and storage. [, , ] This could lead to improved convenience and accessibility for researchers using epoprostenol sodium in their investigations.

  • Exploring Novel Drug Delivery Systems: Research seeks to develop alternative drug delivery systems for epoprostenol sodium, potentially including inhalable or subcutaneous formulations, to enhance patient comfort and compliance while minimizing adverse effects. [, , ] Such advancements could broaden the application of epoprostenol sodium in research and clinical settings.

  • Personalized Medicine Approaches: Future research might focus on identifying biomarkers that predict individual responses to epoprostenol sodium, facilitating personalized therapy selection and improving treatment outcomes in various conditions. [, ] This could usher in an era of precision medicine, tailoring epoprostenol sodium therapy to individual patient needs.

  • Investigating Combination Therapies: Research could explore the efficacy of epoprostenol sodium in combination with other therapeutic agents, potentially targeting multiple pathways involved in diseases like pulmonary hypertension. [, ] Such combination therapies could hold the key to more effective and comprehensive treatment strategies.

Nitric Oxide (NO)

    Compound Description: Nitric oxide is a gaseous signaling molecule that acts as a potent vasodilator. It exerts its effects by binding to and activating soluble guanylyl cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation [].

    Relevance: Nitric oxide is often studied alongside epoprostenol sodium as both are potent pulmonary vasodilators and used in similar clinical settings, such as refractory hypoxia and pulmonary hypertension []. While their mechanisms of action differ, both ultimately lead to vasodilation and improved blood flow [].

Iloprost

    Compound Description: Iloprost is a synthetic analog of prostacyclin with vasodilatory and platelet aggregation inhibitory properties. It is a more stable compound compared to epoprostenol sodium [, ].

    Relevance: Iloprost shares a similar mechanism of action with epoprostenol sodium, acting as a prostacyclin receptor agonist [, ]. It is considered a treatment alternative to epoprostenol sodium, particularly for long-term treatment, due to its improved stability and various delivery methods including inhalation and intravenous administration [, ].

Treprostinil Sodium

    Compound Description: Treprostinil sodium is a stable, long-acting prostacyclin analog that functions as a vasodilator and inhibitor of platelet aggregation [, ]. It is administered via continuous subcutaneous infusion [].

    Relevance: Treprostinil sodium, similar to epoprostenol sodium, exerts its therapeutic effect by acting as a prostacyclin receptor agonist [, ]. It is considered an alternative to epoprostenol sodium, especially for long-term treatment, as it offers improved stability and more convenient subcutaneous administration compared to the continuous intravenous infusion required for epoprostenol sodium [].

Beraprost Sodium

    Compound Description: Beraprost sodium is an orally active prostacyclin analog with vasodilatory and platelet aggregation inhibitory effects [].

    Relevance: Beraprost sodium shares the same mechanism of action as epoprostenol sodium, targeting prostacyclin receptors for vasodilation []. It offers the advantage of oral administration compared to the intravenous route required for epoprostenol sodium, potentially improving patient convenience and compliance [].

Bosentan

    Compound Description: Bosentan is an oral endothelin receptor antagonist used to treat pulmonary arterial hypertension [, ]. It acts by blocking the binding of endothelin-1, a potent vasoconstrictor, to its receptors, leading to vasodilation [].

    Relevance: Although bosentan has a different mechanism of action compared to epoprostenol sodium, both are used in the treatment of pulmonary arterial hypertension and aim to achieve vasodilation [, ]. Bosentan is an oral medication, offering greater convenience compared to the intravenous route of epoprostenol sodium [, ].

6-keto-Prostacyclin F1α (kPF)

    Compound Description: 6-keto-Prostacyclin F1α (kPF) is a primary metabolite of epoprostenol sodium [, ]. It is used as a marker for epoprostenol sodium pharmacokinetics due to the short half-life of the parent drug [, ].

    Relevance: Measuring kPF levels provides valuable information about epoprostenol sodium's pharmacokinetic properties, allowing researchers to assess the drug's absorption, distribution, metabolism, and excretion [, ].

6,15-diketo-13,14-dihydro-Prostacyclin F1α (ddPF)

    Compound Description: 6,15-diketo-13,14-dihydro-prostacyclin F1α (ddPF) is another primary metabolite of epoprostenol sodium [, ]. Similar to kPF, it serves as a marker for the drug's pharmacokinetic profile [, ].

    Relevance: Monitoring ddPF levels, along with kPF, helps determine the pharmacokinetic parameters of epoprostenol sodium [, ]. This information is crucial for understanding the drug's behavior in the body and optimizing its dosage regimen [, ].

Source and Classification

Epoprostenol sodium is classified as a prostaglandin analog. It is synthesized from arachidonic acid, which is released from membrane phospholipids and converted into prostacyclin via the cyclooxygenase pathway. The compound's chemical formula is C20H30NaO5C_{20}H_{30}NaO_5, with a molecular weight of approximately 374.45 g/mol .

Synthesis Analysis

The synthesis of epoprostenol sodium involves several steps, starting from arachidonic acid. The process typically includes:

  1. Conversion of Arachidonic Acid: Arachidonic acid undergoes enzymatic conversion through cyclooxygenase enzymes to form prostacyclin.
  2. Chemical Modification: The naturally occurring prostacyclin is then chemically modified to produce epoprostenol sodium, which enhances its stability and solubility.
  3. Salt Formation: Epoprostenol is converted into its sodium salt form, which improves its pharmacokinetic properties for intravenous administration.

Recent advancements have focused on enhancing the stability of epoprostenol sodium formulations by modifying excipients such as glycine and introducing L-arginine, which helps maintain potency over extended periods .

Molecular Structure Analysis

Epoprostenol sodium's molecular structure features a bicyclic core typical of prostaglandins, characterized by:

  • Functional Groups: It contains multiple hydroxyl groups (-OH) and an epoxy group (–O–), which are crucial for its biological activity.
  • Chirality: The compound has several chiral centers, contributing to its specific biological interactions.

The structural representation can be summarized as:

Epoprostenol Sodium= S Z 6 9 epoxy 11 15 dihydroxyprosta 5 13 dien 1 oic acid sodium salt\text{Epoprostenol Sodium}=\text{ S Z 6 9 epoxy 11 15 dihydroxyprosta 5 13 dien 1 oic acid sodium salt}

This structure allows for interaction with specific receptors in vascular smooth muscle cells, leading to vasodilation .

Chemical Reactions Analysis

Epoprostenol sodium undergoes various chemical reactions that are significant for its therapeutic applications:

  1. Decomposition Reactions: Epoprostenol is sensitive to light and temperature, leading to hydrolysis and degradation if not stored properly.
  2. Receptor Binding: The compound interacts with prostacyclin receptors (IP receptors), triggering intracellular signaling pathways that result in smooth muscle relaxation and inhibition of platelet aggregation.
  3. Stability Studies: Research indicates that formulations containing L-arginine show improved thermal stability compared to those with glycine, allowing for longer shelf-life without compromising efficacy .
Mechanism of Action

Epoprostenol sodium exerts its effects primarily through the following mechanisms:

  • Vasodilation: It activates adenylate cyclase via IP receptors on vascular smooth muscle cells, leading to increased cyclic adenosine monophosphate levels. This results in relaxation of smooth muscles and subsequent vasodilation.
  • Inhibition of Platelet Aggregation: By increasing cyclic adenosine monophosphate levels in platelets, epoprostenol inhibits their aggregation, reducing thrombus formation.

These mechanisms are critical in managing conditions like pulmonary arterial hypertension, where reduced vascular resistance can significantly improve patient outcomes .

Physical and Chemical Properties Analysis

Epoprostenol sodium exhibits several important physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white powder or crystalline solid.
  • Solubility: Highly soluble in water due to the presence of ionic groups (sodium salt), making it suitable for intravenous administration.
  • Stability: Formulations must be protected from light and stored at controlled temperatures to prevent degradation. Stability studies have shown that reconstituted solutions maintain potency under specific conditions .
Applications

Epoprostenol sodium has several critical applications in medicine:

  1. Treatment of Pulmonary Arterial Hypertension: It is used as a continuous intravenous infusion for patients with severe pulmonary arterial hypertension, improving exercise capacity and hemodynamic parameters.
  2. Cardiovascular Disorders: Its vasodilatory effects make it useful in managing acute coronary syndromes and other cardiovascular conditions where reduced vascular resistance is beneficial.
  3. Research Applications: Epoprostenol sodium serves as a valuable tool in pharmacological research to study vascular biology and platelet function.

Properties

CAS Number

61849-14-7

Product Name

Epoprostenol sodium

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

LMHIPJMTZHDKEW-UHFFFAOYSA-M

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Epoprostanol
Epoprostenol
Epoprostenol Sodium
Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer
Flolan
Prostacyclin
Prostaglandin I(2)
Prostaglandin I2
Veletri

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.